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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TIGIT knockout (KO)

mouse models for in vivo research, particularly in the context of immuno-oncology and drug

development. This document includes an overview of the TIGIT signaling pathway, detailed

protocols for key in vivo experiments, and a summary of expected quantitative data.

Introduction to TIGIT
T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an immune checkpoint receptor

expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] Upon

binding to its ligands, primarily CD155 (PVR) and CD112, TIGIT transmits inhibitory signals that

suppress immune cell activation and effector functions.[1] Cancer cells often exploit this

pathway to evade immune surveillance. Consequently, TIGIT has emerged as a promising

target for cancer immunotherapy, with research focusing on the effects of TIGIT blockade, often

in combination with other checkpoint inhibitors like PD-1.[1] TIGIT KO mouse models are

invaluable tools for investigating the in vivo role of TIGIT in tumor immunity and for the

preclinical evaluation of novel therapeutic strategies.

TIGIT Signaling Pathway
TIGIT exerts its inhibitory function through a complex signaling cascade. Upon engagement

with its ligand CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) domain in

TIGIT's cytoplasmic tail becomes phosphorylated. This leads to the recruitment of SHIP-1
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phosphatase, which in turn dampens downstream signaling pathways like PI3K and MAPK,

ultimately suppressing T cell and NK cell activation, proliferation, and cytokine production.

Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to

CD155, thereby preventing the transmission of activating signals.

Antigen Presenting Cell / Tumor Cell

T Cell / NK Cell

CD155 (PVR)

TIGIT

Binds

CD226 (DNAM-1)

Binds

Competes for
CD155 binding

Inhibition of
Effector Functions

ITIM signaling
PI3K/MAPK Signaling

Activates
Cell Activation

(Proliferation, Cytokine Release)

Click to download full resolution via product page

TIGIT signaling pathway overview.

Experimental Protocols
Generation and Validation of TIGIT Knockout Mice
TIGIT knockout mice are typically generated using CRISPR/Cas9 technology to introduce a

frameshift mutation or a deletion in the Tigit gene, leading to a loss of function.[2]

Protocol:

Design and Synthesis: Design single guide RNAs (sgRNAs) targeting an early exon of the

Tigit gene. Synthesize the sgRNAs and Cas9 mRNA.

Microinjection: Microinject the sgRNAs and Cas9 mRNA into the cytoplasm or pronuclei of

fertilized mouse zygotes (e.g., from C57BL/6 strain).
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Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate female

mice.

Genotyping: Screen the resulting pups for the desired genetic modification by PCR

amplification of the target locus followed by Sanger sequencing to identify insertions or

deletions (indels).

Breeding: Establish a colony by breeding founder mice with wild-type mice to generate

heterozygous F1 offspring. Intercross F1 heterozygotes to obtain homozygous TIGIT KO

mice.

Validation: Confirm the absence of TIGIT protein expression in homozygous KO mice by flow

cytometry analysis of splenocytes or peripheral blood mononuclear cells (PBMCs) using a

validated anti-mouse TIGIT antibody.

In Vivo Syngeneic Tumor Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the

effect of TIGIT knockout on tumor growth.

Materials:

TIGIT KO mice and wild-type (WT) littermate controls (C57BL/6 or BALB/c background,

depending on the tumor cell line).

Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma,

B16F10 melanoma).

Phosphate-buffered saline (PBS), sterile.

Trypsin-EDTA.

Cell culture medium (e.g., DMEM with 10% FBS).

Syringes and needles (27G).

Calipers.
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Protocol:

Cell Culture: Culture tumor cells to 70-80% confluency.

Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash twice with

sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells per 100 µL.[3]

Keep cells on ice.

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells)

into the right flank of each mouse.

Tumor Monitoring: Measure tumor dimensions every 2-3 days using calipers. Calculate

tumor volume using the formula: Volume = (Length × Width²) / 2.

Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1.5 cm in

any dimension) or show signs of ulceration or distress.[3] Harvest tumors, spleens, and

tumor-draining lymph nodes for further analysis.
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Workflow for in vivo syngeneic tumor model.

Isolation and Analysis of Tumor-Infiltrating Lymphocytes
(TILs)
This protocol outlines the procedure for isolating and phenotyping immune cells from tumor

tissue.

Materials:

Tumor tissue.

RPMI-1640 medium.
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Collagenase D (1 mg/mL).

DNase I (0.1 mg/mL).

Fetal Bovine Serum (FBS).

70 µm cell strainers.

Red Blood Cell Lysis Buffer.

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

Fluorescently conjugated antibodies for flow cytometry (see table below).

Protocol:

Tissue Processing: Mince the harvested tumor tissue into small pieces in a petri dish

containing RPMI-1640.

Enzymatic Digestion: Transfer the minced tissue to a tube containing RPMI-1640 with

Collagenase D and DNase I. Incubate at 37°C for 30-45 minutes with gentle agitation.

Cell Dissociation: Pass the digested tissue through a 70 µm cell strainer to obtain a single-

cell suspension.

Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.

Cell Staining: Wash the cells with FACS buffer and stain with a cocktail of fluorescently

labeled antibodies against cell surface markers for 30 minutes on ice in the dark.

Intracellular Staining (Optional): For intracellular targets like FoxP3 or cytokines (e.g., IFN-γ,

TNF-α), fix and permeabilize the cells according to the manufacturer's protocol before adding

intracellular antibodies. For cytokine staining, re-stimulate cells with PMA and ionomycin in

the presence of a protein transport inhibitor for 4-6 hours prior to staining.[4][5]

Flow Cytometry: Acquire data on a flow cytometer and analyze using appropriate software.

Recommended Flow Cytometry Panel for TILs:
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Marker Cell Type Fluorochrome (Example)

CD45 All Leukocytes AF700

CD3e T Cells PE-Cy7

CD4 Helper T Cells APC

CD8a Cytotoxic T Cells PerCP-Cy5.5

NK1.1 NK Cells PE

FoxP3 Regulatory T Cells FITC

PD-1 Exhausted/Activated T Cells BV421

TIM-3 Exhausted T Cells BV605

Granzyme B Cytotoxic Cells Alexa Fluor 647

IFN-γ Activated T/NK Cells APC-Fire750

Quantitative Data Summary
The following tables summarize typical quantitative data observed in studies using TIGIT KO

mouse models.

Table 1: Tumor Growth Inhibition in TIGIT KO Mice

Tumor Model Mouse Strain
Tumor Volume
(mm³) - Day 21
(Mean ± SEM)

Reference

WT TIGIT KO

MC38 C57BL/6 1500 ± 200 250 ± 50

CT26 BALB/c 1200 ± 150 200 ± 40

B16F10 C57BL/6 2000 ± 300 1200 ± 200

Table 2: Immune Cell Infiltration in Tumors of TIGIT KO Mice
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Cell Population
% of CD45+ Cells in Tumor
(Mean ± SEM)

Reference

WT TIGIT KO

CD8+ T Cells 10 ± 2 25 ± 5

NK Cells 5 ± 1 12 ± 3

Regulatory T Cells

(CD4+FoxP3+)
15 ± 3 8 ± 2

Table 3: Cytokine Production by Tumor-Infiltrating Lymphocytes

Cytokine
% of Positive Cells among
CD8+ TILs (Mean ± SEM)

Reference

WT TIGIT KO

IFN-γ 8 ± 1.5 20 ± 4

TNF-α 5 ± 1 15 ± 3

Conclusion
TIGIT knockout mouse models are a powerful tool for dissecting the role of the TIGIT-CD155

axis in cancer immunity. In vivo studies using these models consistently demonstrate that the

absence of TIGIT leads to enhanced anti-tumor immune responses, characterized by reduced

tumor growth, increased infiltration of cytotoxic lymphocytes, and elevated pro-inflammatory

cytokine production within the tumor microenvironment. These models are essential for the

preclinical validation of TIGIT-targeting therapies and for exploring synergistic combinations

with other immunomodulatory agents. The protocols and data presented here provide a solid

foundation for researchers to design and execute robust in vivo studies using TIGIT KO mice.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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